molecular formula C9H16ClNO2 B6183376 2-aminonon-8-ynoic acid hydrochloride CAS No. 2613383-62-1

2-aminonon-8-ynoic acid hydrochloride

Cat. No.: B6183376
CAS No.: 2613383-62-1
M. Wt: 205.7
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Description

2-Aminonon-8-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of non-8-ynoic acid, featuring an amino group at the second position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminonon-8-ynoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with non-8-ynoic acid.

    Amination: The non-8-ynoic acid undergoes an amination reaction to introduce the amino group at the second position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Hydrochloride Formation: The resulting 2-aminonon-8-ynoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.

    Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Aminonon-8-ynoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxo derivatives such as 2-oxo-non-8-ynoic acid.

    Reduction: Saturated derivatives like 2-aminononanoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Aminonon-8-ynoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-aminonon-8-ynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the triple bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminooctanoic acid hydrochloride: Similar structure but with a shorter carbon chain.

    2-Aminodecanoic acid hydrochloride: Similar structure but with a longer carbon chain.

    2-Aminononanoic acid hydrochloride: Saturated version of 2-aminonon-8-ynoic acid hydrochloride.

Uniqueness

This compound is unique due to the presence of the triple bond at the eighth position, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity patterns and interactions that are not observed in its saturated or shorter/longer chain analogs.

Properties

CAS No.

2613383-62-1

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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